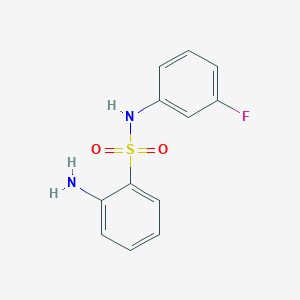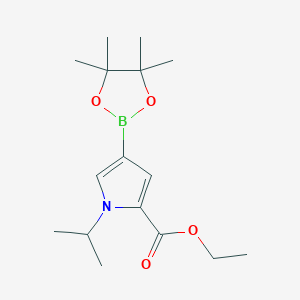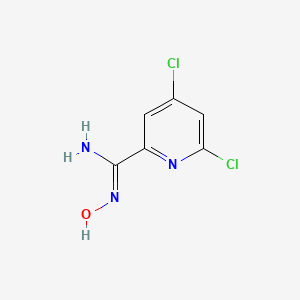
1-Cyclopropyl-4-fluoropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-4-fluoropyridin-2(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with a cyclopropyl group and a fluorine atom. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-fluoropyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a cyclopropylamine with a fluorinated pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-4-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorine or cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-4-fluoropyridin-2(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the synthesis of agrochemicals or other industrially relevant compounds.
Wirkmechanismus
The mechanism of action for 1-Cyclopropyl-4-fluoropyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The cyclopropyl and fluorine substituents could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-4-chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-4-bromopyridin-2(1H)-one: Bromine substituent instead of fluorine.
1-Cyclopropyl-4-methylpyridin-2(1H)-one: Methyl group instead of fluorine.
Uniqueness
1-Cyclopropyl-4-fluoropyridin-2(1H)-one’s unique combination of a cyclopropyl group and a fluorine atom may confer distinct chemical and biological properties, such as increased metabolic stability or altered electronic effects.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
1-cyclopropyl-4-fluoropyridin-2-one |
InChI |
InChI=1S/C8H8FNO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |
InChI-Schlüssel |
IIBYUNXDACPBIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=CC(=CC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)

![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)



![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)




